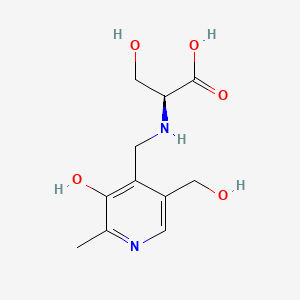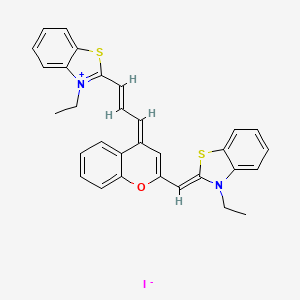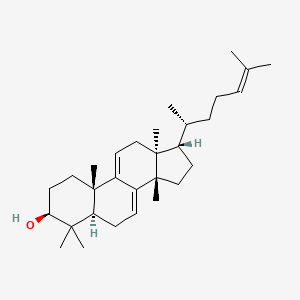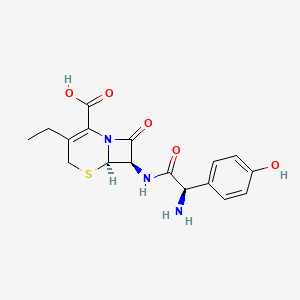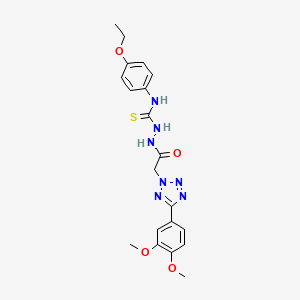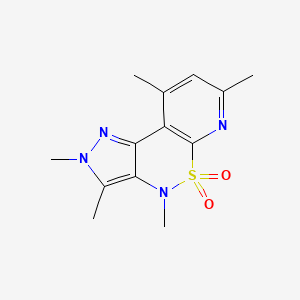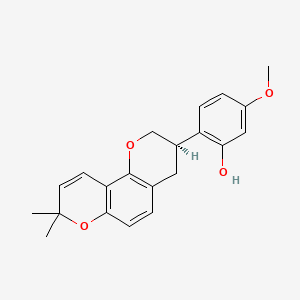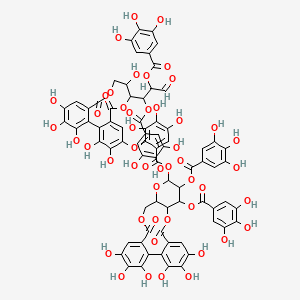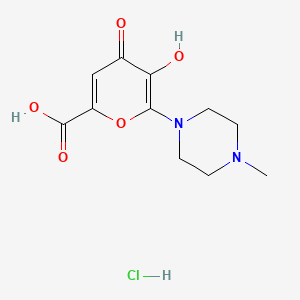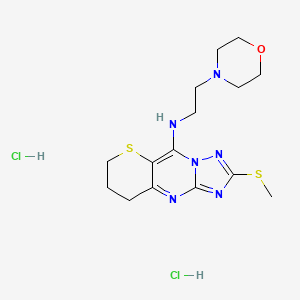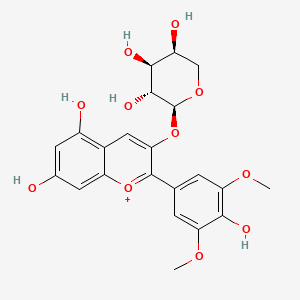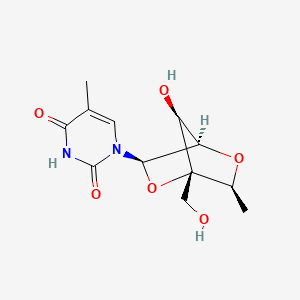
2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its stability and functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine typically involves multiple steps, starting from commercially available ribose derivatives. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of ribose are protected using silyl or acetal protecting groups to prevent unwanted reactions.
Formation of the ethane-1,1-diyl bridge:
Glycosylation: The protected ribose derivative is then coupled with a suitable uridine derivative under glycosylation conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to inhibit viral replication by incorporating into viral RNA.
Medicine: Investigated for its anticancer properties, particularly in targeting rapidly dividing cells.
Industry: Potential use in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine involves its incorporation into nucleic acids. This can disrupt normal cellular processes by:
Inhibiting viral replication: By incorporating into viral RNA, it can prevent the virus from replicating effectively.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death by interfering with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2’-o,4’-C-Methylene-beta-D-ribose uridine
- 2’-o,4’-C-Ethylene-beta-D-ribose uridine
Uniqueness
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is unique due to its specific ethane-1,1-diyl modification, which enhances its stability and functionality compared to other similar compounds. This makes it particularly valuable in therapeutic applications where stability is crucial.
Properties
CAS No. |
1197032-96-4 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(1R,3R,4R,6S,7S)-7-hydroxy-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-5-3-14(11(18)13-9(5)17)10-7-8(16)12(4-15,20-10)6(2)19-7/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18)/t6-,7+,8-,10+,12-/m0/s1 |
InChI Key |
LVNFLHPRWWSZDA-XCUBXJTOSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)CO |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


